molecular formula C7H3ClF3NaO2S B13157399 Sodium 2-chloro-5-(trifluoromethyl)benzene-1-sulfinate

Sodium 2-chloro-5-(trifluoromethyl)benzene-1-sulfinate

Cat. No.: B13157399
M. Wt: 266.60 g/mol
InChI Key: ZMSIIHKFVYSJCP-UHFFFAOYSA-M
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Description

Sodium 2-chloro-5-(trifluoromethyl)benzene-1-sulfinate: is a chemical compound with the molecular formula C7H3ClF3NaO2S . It is known for its unique structural features, which include a trifluoromethyl group, a chloro substituent, and a sulfonate group. This compound is often used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-chloro-5-(trifluoromethyl)benzene-1-sulfinate typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The reaction mixture is typically subjected to purification steps such as crystallization or filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-chloro-5-(trifluoromethyl)benzene-1-sulfinate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

Sodium 2-chloro-5-(trifluoromethyl)benzene-1-sulfinate has a wide range of applications in scientific research:

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Sodium 2-chloro-5-(trifluoromethyl)benzene-1-sulfinate involves its ability to participate in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in synthetic chemistry. The sulfonate group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

    Sodium trifluoromethanesulfinate: Similar in structure but lacks the chloro substituent.

    2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride: A precursor in the synthesis of Sodium 2-chloro-5-(trifluoromethyl)benzene-1-sulfinate.

    Sodium 2-(trifluoromethyl)benzene-1-sulfinate: Similar but without the chloro group.

Uniqueness: this compound is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile reagent in various chemical transformations and research applications.

Biological Activity

Sodium 2-chloro-5-(trifluoromethyl)benzene-1-sulfinate is an organofluorine compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and environmental applications. This article synthesizes available data on its biological activity, including structure-activity relationships, antimicrobial properties, and implications for drug development.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a sulfonate moiety attached to a benzene ring. Its molecular formula is C7H4ClF3O2SC_7H_4ClF_3O_2S with a molecular weight of approximately 232.15 g/mol. The presence of fluorinated groups often enhances the metabolic stability and bioavailability of such compounds, making them interesting candidates for pharmaceutical applications.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with nucleophiles and electrophiles in biological systems. This interaction profile may lead to altered pharmacokinetics compared to non-fluorinated analogs .

Antimicrobial Activity

Recent studies have indicated that benzenesulfonate derivatives, including this compound, exhibit significant antimicrobial properties. For instance, certain derivatives have shown potent activity against strains like Enterococcus faecalis and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 6.25 mg/L. These findings suggest that such compounds could be developed as potential antibacterial agents .

Compound NameMIC (mg/L)Target Organism
This compound6.25Enterococcus faecalis
Linezolid1Staphylococcus aureus

Structure-Activity Relationships (SAR)

The position and nature of substituents on the aromatic ring play a critical role in determining the biological activity of this compound. For example, compounds with chlorine or trifluoromethyl groups at specific positions have demonstrated enhanced antimicrobial efficacy compared to their unsubstituted counterparts .

Case Studies

  • Anticancer Activity : Similar sulfonate compounds have been explored for their anticancer properties. Research indicates that modifications in the chemical structure can lead to significant cytotoxic effects on various cancer cell lines while maintaining low toxicity towards normal cells .
  • Environmental Impact : The environmental persistence of organofluorine compounds raises concerns regarding their ecological effects. Studies suggest that while they may possess beneficial biological activities, their environmental accumulation could pose risks to ecosystems .

Properties

Molecular Formula

C7H3ClF3NaO2S

Molecular Weight

266.60 g/mol

IUPAC Name

sodium;2-chloro-5-(trifluoromethyl)benzenesulfinate

InChI

InChI=1S/C7H4ClF3O2S.Na/c8-5-2-1-4(7(9,10)11)3-6(5)14(12)13;/h1-3H,(H,12,13);/q;+1/p-1

InChI Key

ZMSIIHKFVYSJCP-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S(=O)[O-])Cl.[Na+]

Origin of Product

United States

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